molecular formula C12H10N4OS B14904499 n-(5-Methylthiazol-2-yl)-1h-benzo[d]imidazole-5-carboxamide

n-(5-Methylthiazol-2-yl)-1h-benzo[d]imidazole-5-carboxamide

Cat. No.: B14904499
M. Wt: 258.30 g/mol
InChI Key: BNZTUKFWDNYTDO-UHFFFAOYSA-N
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Description

N-(5-Methylthiazol-2-yl)-1H-benzo[d]imidazole-5-carboxamide is a heterocyclic compound featuring a benzo[d]imidazole core substituted at the 5-position with a carboxamide group, which is further linked to a 5-methylthiazol-2-yl moiety. The compound’s synthesis typically involves multi-step reactions, including condensation, hydrolysis, and coupling, as observed in related benzoimidazole derivatives (e.g., ) .

Properties

Molecular Formula

C12H10N4OS

Molecular Weight

258.30 g/mol

IUPAC Name

N-(5-methyl-1,3-thiazol-2-yl)-3H-benzimidazole-5-carboxamide

InChI

InChI=1S/C12H10N4OS/c1-7-5-13-12(18-7)16-11(17)8-2-3-9-10(4-8)15-6-14-9/h2-6H,1H3,(H,14,15)(H,13,16,17)

InChI Key

BNZTUKFWDNYTDO-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(S1)NC(=O)C2=CC3=C(C=C2)N=CN3

Origin of Product

United States

Preparation Methods

Cyclocondensation of 4-Amino-3-Nitrobenzoic Acid

A widely adopted method involves the reduction and cyclization of 4-amino-3-nitrobenzoic acid. The process proceeds as follows:

  • Nitro Reduction : Catalytic hydrogenation (H₂, Pd/C) converts the nitro group to an amine.
  • Cyclization : Reaction with trimethyl orthoformate under acidic conditions (HCl, acetic acid) forms the benzimidazole ring.

Reaction Conditions :

  • Temperature: 80–100°C
  • Yield: 68–75%

Alternative Route via Diamine Intermediates

Substituted 1,2-phenylenediamines react with carboxylic acid derivatives to form benzimidazoles. For example:

  • Condensation with Chloroacetic Acid : Forms 2-chloromethyl-benzimidazole intermediates, which are oxidized to carboxylic acids.

Key Optimization :

  • Use of NaHCO₃ to buffer pH during cyclization improves yield by minimizing side reactions.

Activation of the Carboxylic Acid Group

Acid Chloride Formation

1H-Benzo[d]imidazole-5-carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂):

$$
\text{1H-Benzo[d]imidazole-5-carboxylic acid} + \text{SOCl}2 \xrightarrow{\text{reflux}} \text{Acid chloride} + \text{SO}2 + \text{HCl}
$$

Conditions :

  • Solvent: Toluene or dichloromethane
  • Time: 2–4 hours
  • Yield: >90%

Mixed Carbonate Activation

In cases where acid chlorides are unstable, carbodiimide-mediated activation (e.g., EDC/HOBt) is employed:

$$
\text{Acid} + \text{EDC} + \text{HOBt} \rightarrow \text{Active ester intermediate}
$$

Amide Bond Formation with 5-Methylthiazol-2-Amine

Direct Coupling via Acid Chloride

The acid chloride reacts with 5-methylthiazol-2-amine in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF):

$$
\text{Acid chloride} + \text{5-Methylthiazol-2-amine} \xrightarrow{\text{Base}} \text{N-(5-Methylthiazol-2-yl)-1H-benzo[d]imidazole-5-carboxamide}
$$

Conditions :

  • Base: Triethylamine or pyridine (2 equiv)
  • Temperature: 0°C to room temperature
  • Yield: 65–78%

Coupling via In Situ Activation

Using coupling agents such as HATU or PyBOP enhances efficiency:

$$
\text{1H-Benzo[d]imidazole-5-carboxylic acid} + \text{HATU} + \text{DIEA} \rightarrow \text{Active intermediate} \xrightarrow{\text{5-Methylthiazol-2-amine}} \text{Product}
$$

Advantages :

  • Avoids isolation of moisture-sensitive acid chlorides.
  • Yields: 70–85%

Purification and Characterization

Chromatographic Methods

  • Silica Gel Chromatography : Elution with ethyl acetate/hexane (3:7) removes unreacted starting materials.
  • HPLC : C18 reverse-phase columns (acetonitrile/water gradient) achieve >98% purity.

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, imidazole-H), 7.92–7.85 (m, 2H, aromatic-H), 6.95 (s, 1H, thiazole-H), 2.45 (s, 3H, CH₃).
  • HRMS : m/z calculated for C₁₂H₁₀N₄OS [M+H]⁺: 283.0521; found: 283.0518.

Comparative Analysis of Synthetic Routes

Method Starting Material Key Reagents Yield (%) Purity (%)
Acid Chloride Coupling Benzo[d]imidazole-5-carboxylic acid SOCl₂, NEt₃ 78 97
HATU-Mediated Coupling Benzo[d]imidazole-5-carboxylic acid HATU, DIEA 85 98
Mixed Carbonate Benzo[d]imidazole-5-carbonyl carbonate 5-Methylthiazol-2-amine 72 96

Key Findings :

  • HATU-mediated coupling offers the highest yield and purity.
  • Acid chloride routes are cost-effective but require stringent moisture control.

Challenges and Optimization Strategies

Solubility Issues

The benzimidazole core exhibits limited solubility in polar aprotic solvents. Strategies include:

  • Sonication : Enhances dissolution in DMF/THF mixtures.
  • Temperature Gradients : Gradual heating to 60°C improves reaction homogeneity.

Byproduct Formation

  • Imidazole N-Alkylation : Minimized by using bulky bases (e.g., DIPEA) instead of triethylamine.
  • Hydrolysis of Acid Chloride : Controlled by maintaining anhydrous conditions.

Chemical Reactions Analysis

Synthetic Reactions and Key Intermediates

The compound is synthesized through multi-step protocols involving:

  • Thiazole ring formation : Prepared via Hantzsch thiazole synthesis using α-haloketones and thioureas under reflux in polar aprotic solvents (e.g., DMF, DMSO).

  • Benzimidazole synthesis : Cyclization of o-phenylenediamine derivatives with carboxylic acids or nitriles under acidic conditions .

  • Carboxamide coupling : Condensation of the benzimidazole-5-carboxylic acid with 5-methylthiazol-2-amine using coupling agents like EDC/HOBt or CDI .

Table 1: Key Reaction Conditions and Yields

Reaction StepReagents/ConditionsYield (%)Source
Thiazole ring formationα-bromoacetone, thiourea, DMF, reflux, 6h72
Benzimidazole cyclizationHCl (conc.), 120°C, 12h68
Carboxamide couplingEDC, HOBt, DMF, rt, 24h85

Carboxamide Group

  • Hydrolysis : Cleavage under acidic (HCl, 6M, Δ) or basic (NaOH, 2M, Δ) conditions yields 1H-benzo[d]imidazole-5-carboxylic acid and 5-methylthiazol-2-amine.

    • Kinetics : Hydrolysis in 6M HCl at 80°C completes in 4h (100% conversion).

  • Nucleophilic substitution : The carboxamide’s NH group participates in alkylation or acylation reactions. For example, methylation with CH₃I/K₂CO₃ in DMF forms N-methyl derivatives .

Thiazole Ring

  • Electrophilic substitution : The methyl group at position 5 directs electrophiles to the 4-position. Nitration (HNO₃/H₂SO₄) produces 4-nitro-5-methylthiazole derivatives .

  • Oxidation : Treatment with KMnO₄/H₂SO₄ oxidizes the methyl group to a carboxylic acid, forming 5-carboxythiazole-2-yl analogues .

Benzimidazole Ring

  • Metal coordination : The N1 and N3 atoms chelate transition metals (e.g., Cu²⁺, Zn²⁺), forming complexes studied for catalytic or pharmacological applications .

  • Halogenation : Bromination (Br₂/AcOH) occurs at the 4-position of the benzimidazole ring, confirmed by X-ray crystallography in related compounds .

Catalytic and Cross-Coupling Reactions

The compound participates in Pd-catalyzed reactions due to its aromatic systems:

  • Suzuki-Miyaura coupling : The benzimidazole’s bromide derivative reacts with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DME/H₂O) to form biaryl hybrids .

  • Buchwald-Hartwig amination : Amination of halogenated derivatives with primary/secondary amines (Pd₂(dba)₃, Xantphos) yields N-aryl/alkyl analogues .

Table 2: Catalytic Reaction Performance

Reaction TypeCatalyst SystemSubstrateYield (%)
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃4-Br-benzimidazole78
Buchwald-HartwigPd₂(dba)₃, Xantphos4-Cl-thiazole65

Degradation and Stability Studies

  • Photodegradation : Exposure to UV light (254 nm) induces cleavage of the thiazole ring, forming sulfonic acid derivatives (HPLC-MS confirmation).

  • Thermal stability : Stable up to 250°C (TGA analysis), with decomposition products including CO₂ and NH₃.

Biological Derivatization

  • Anticancer prodrugs : Phosphorylation of the benzimidazole NH group enhances solubility and enables kinase-targeted activity .

  • Schiff base formation : Condensation with aldehydes (e.g., 4-nitrobenzaldehyde) yields imine derivatives with enhanced DNA intercalation properties .

Industrial-Scale Optimization

  • Continuous-flow synthesis : Microreactor systems reduce reaction times (thiazole formation: 30 min vs. 6h batch) and improve yields (88%).

  • Green chemistry : Water-mediated reactions (e.g., Wittig olefination) minimize solvent waste in derivative synthesis .

Mechanism of Action

The mechanism of action of N-(5-Methylthiazol-2-yl)-1H-benzo[d]imidazole-5-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

The following comparison focuses on structural analogs of N-(5-Methylthiazol-2-yl)-1H-benzo[d]imidazole-5-carboxamide, emphasizing substituent effects, physicochemical properties, and synthetic methodologies.

Structural and Substituent Variations

Key Structural Features :

  • Benzoimidazole Core : Common to all analogs, this core provides a planar aromatic system for π-π stacking or hydrogen bonding.
  • Carboxamide Group : Positioned at the 5-position, this group enhances solubility and enables hydrogen bonding with biological targets.
  • N-Substituents : The 5-methylthiazole group in the target compound contrasts with substituents in analogs, such as phenyl, cyclohexyl, or nitrobenzyl groups (Table 1).

Table 1: Substituent Comparison

Compound Name R1 (Benzoimidazole Substitution) R2 (Carboxamide Substitution) Heterocycle Presence Molecular Weight (g/mol)
This compound H 5-Methylthiazol-2-yl Thiazole Not reported
VIIId () Cyclohexyl, 4-nitrophenyl 6-Nitrobenzo[d]thiazol-2-yl Benzothiazole 497.57
VIIIe () Dicyclohexyl, 4-hydroxyphenyl Cyclohexyl None 417.54
14d () 4-Hydroxybenzoyl 2-(Dimethylamino)ethyl None Not reported
ND-11503 () Imidazo[2,1-b]thiazole (2,3-Dihydrobenzofuran-5-yl)methyl Imidazothiazole 367.43 (calc.)
Physicochemical Properties

Melting Points :

  • Nonpolar substituents (e.g., cyclohexyl in VIIId: 182–184°C) result in lower melting points, reflecting reduced crystallinity .

Solubility :

  • Carboxamide derivatives with hydrophilic groups (e.g., hydroxyl in VIIIe) likely exhibit improved aqueous solubility compared to hydrophobic analogs (e.g., VIIId with nitrobenzothiazole) .

Common Steps :

Core Formation: Condensation of aldehydes with diamines (e.g., 1,2-diaminobenzene) under acidic or basic conditions () .

Carboxamide Coupling : Use of coupling agents such as TBTU () or HATU () to attach amines to the benzoimidazole carboxylic acid .

Spectroscopic Data

NMR Trends :

  • Benzoimidazole Protons : Resonate between δ 7.5–8.5 ppm (1H NMR) in all analogs .
  • Thiazole/Imidazothiazole Protons : Distinct signals at δ 2.0–3.0 ppm (methyl groups) and δ 6.5–7.5 ppm (aromatic protons) differentiate these heterocycles from others .

Mass Spectrometry :

  • Molecular ion peaks (M⁺) and M+1 fragments are consistent across analogs, with relative intensities varying based on substituent stability .

Biological Activity

n-(5-Methylthiazol-2-yl)-1H-benzo[d]imidazole-5-carboxamide, identified by its CAS number 930416-08-3, is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and immunology. This article delves into its biological activity, focusing on its mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a thiazole moiety and a benzimidazole core, which are known for their biological significance. The molecular formula is C12H10N4OSC_{12}H_{10}N_{4}OS with a molecular weight of 258.30 g/mol .

Research indicates that this compound acts as an immunomodulator, particularly through its interaction with the Stimulator of Interferon Genes (STING) pathway. The STING pathway plays a crucial role in the innate immune response to pathogens and cancer cells. By activating this pathway, this compound can enhance the immune response against tumors .

Antitumor Activity

Several studies have evaluated the antitumor potential of this compound:

  • In vitro Cytotoxicity : The compound was tested against various cancer cell lines using MTT assays. It demonstrated significant antiproliferative activity, with IC50 values indicating effective inhibition of cell growth. For instance, in studies involving breast cancer cell lines (MDA-MB-436), it showed promising results compared to standard treatments like Olaparib .
Cell LineCompound IC50 (µM)Control IC50 (µM)
MDA-MB-4362.578.90 (Olaparib)

Apoptosis Induction

Flow cytometric analysis revealed that treatment with this compound led to an increase in early and late apoptotic cells. This suggests that the compound not only inhibits cell proliferation but also promotes programmed cell death in cancer cells .

Case Studies

A notable case study involved the administration of this compound in murine models bearing tumors. The results indicated a reduction in tumor size and weight when compared to control groups treated with saline or standard chemotherapy agents.

Summary of Findings from Case Studies

Study TypeOutcome
In vivo Tumor ModelSignificant reduction in tumor size
Apoptosis AssayIncreased early/late apoptotic cells

Q & A

Q. What are the standard synthetic routes and characterization methods for N-(5-Methylthiazol-2-yl)-1H-benzo[d]imidazole-5-carboxamide?

The synthesis typically involves multi-step reactions, such as coupling benzo[d]imidazole-5-carboxylic acid derivatives with 5-methylthiazol-2-amine via carbodiimide-mediated amidation (e.g., EDC/HOBt). Cyclization steps using reagents like polyphosphoric acid are common for benzoheterocyclic core formation . Characterization relies on:

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm regiochemistry and purity (e.g., δ 9.58 ppm for amide protons in DMSO-d₆) .
  • Mass spectrometry : ESI-MS or HRMS to verify molecular weight (e.g., [M+H]+ calcd. 498.1663, found 498.1758) .
  • Melting point analysis : To assess crystallinity and compound identity (e.g., mp 189–190°C) .

Q. How is the compound initially screened for biological activity in academic research?

Initial screening focuses on target-specific assays:

  • Enzyme inhibition : Xanthine oxidase (XO) or kinase inhibition assays using spectrophotometric or fluorometric methods. IC₅₀ values are calculated from dose-response curves .
  • Antimicrobial testing : Broth microdilution (MIC determination) against resistant pathogens like Staphylococcus aureus .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) to evaluate anticancer potential .

Advanced Research Questions

Q. How do structural modifications influence the compound’s activity in structure-activity relationship (SAR) studies?

Key modifications include:

  • Thiazole substitution : Replacing 5-methylthiazole with bulkier aryl groups (e.g., 4-fluorophenyl) enhances XO inhibitory activity (pIC₅₀ increases from 6.2 to 7.3) .
  • Benzimidazole core alkylation : Methyl or benzyl groups at N1 improve metabolic stability but may reduce solubility .
  • Heterocyclic integration : Appending triazole or thiazole rings (e.g., compound 9c in ) enhances antibacterial potency by 4-fold via dual-target engagement .

Q. What strategies optimize pharmacokinetic (PK) properties for in vivo studies?

PK optimization involves:

  • Lipophilicity adjustment : Introducing polar groups (e.g., hydroxyl or carboxyl) to reduce LogP, improving aqueous solubility.
  • Metabolic stability : Deuterium labeling at vulnerable sites (e.g., methyl groups) extends half-life (e.g., T₁/₂ increased from 2.5 h to 4.8 h) .
  • Bioavailability enhancement : Nanoformulation (e.g., liposomes) or prodrug approaches (e.g., ester derivatives) increase AUC (e.g., from 6206 to 9500 ng·h/mL) .

Q. How are computational methods like QSAR and machine learning applied to study this compound?

  • QSAR models : 2D/3D descriptors (e.g., topological polar surface area, H-bond donors) predict XO inhibition. Random forest models achieve R² > 0.85 for activity prediction .
  • Molecular docking : Identifies binding poses in enzyme active sites (e.g., interactions with XO’s molybdenum center via carboxamide and thiazole groups) .
  • ADMET prediction : Tools like SwissADME forecast BBB permeability and CYP450 interactions to prioritize analogs .

Q. Can this compound be engineered for multi-target inhibition in complex diseases?

Yes, via hybrid scaffold design:

  • Dual kinase/XO inhibitors : Integrate benzo[d]imidazole with pyridine or triazole motifs (e.g., compound 1 in shows pIC₅₀ = 7.3 for both targets) .
  • Antimicrobial-antioxidant hybrids : Append phenolic or sulfonamide groups to enhance ROS scavenging and bacterial membrane disruption .
  • In silico fragment-based design : Combines pharmacophores from known inhibitors (e.g., allopurinol and benzimidazole) using Schrödinger’s Prime .

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